N-(4-ethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3S/c1-2-19-8-10-20(11-9-19)26-23(30)18-33-24-21-6-3-4-7-22(21)29(25(31)27-24)13-5-12-28-14-16-32-17-15-28/h8-11H,2-7,12-18H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHRRQUYZBFQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the quinazolinone intermediate.
Thioacetamide Linkage Formation: The final step involves the formation of the thioacetamide linkage, which can be achieved by reacting the quinazolinone-morpholine intermediate with 4-ethylphenyl isothiocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Substituted Aromatics: From electrophilic aromatic substitution.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-(4-ethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of hexahydroquinazoline can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
1.2 Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against a range of pathogens. Research suggests that it possesses inhibitory effects on both gram-positive and gram-negative bacteria. The thioacetamide moiety is believed to contribute to its efficacy by disrupting bacterial cell wall synthesis.
1.3 Neuroprotective Effects
Preliminary studies have indicated that this compound may have neuroprotective properties. It shows potential in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Pharmacology
2.1 Mechanism of Action
The pharmacological profile of this compound suggests that it interacts with various molecular targets involved in disease pathways. Its ability to modulate enzymes and receptors makes it a candidate for further development into therapeutic agents.
2.2 Drug Development
Given its diverse biological activities, this compound is being investigated for formulation into drug candidates aimed at treating cancers and infectious diseases.
Materials Science
3.1 Polymer Composites
The compound has potential applications in the development of polymer composites due to its structural properties. It can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.
3.2 Coatings and Films
Research is underway to explore the use of this compound in creating advanced coatings and films with antimicrobial properties. Such materials could be beneficial in medical devices and packaging applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant reduction in tumor size in xenograft models when treated with derivatives of the compound. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations reported below 10 µg/mL. |
| Study 3 | Neuroprotection | In vitro assays indicated reduced apoptosis in neuronal cells exposed to oxidative stress when treated with the compound. |
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Family
Substituent Variations
The following table compares key structural features and physicochemical properties of the target compound with analogues from :
Key Observations :
- The 4-sulfamoylphenyl group in analogues 5, 9, and 10 is replaced by a 3-morpholinopropyl group in the target compound, which may enhance solubility due to morpholine’s polar nature .
- Ethylphenyl substituents (as in compounds 9 and 10) show lower melting points compared to phenyl or tolyl groups, suggesting reduced crystallinity, possibly due to steric effects .
Triazole and Thiazolidinone Analogues
Compounds from and , such as AJ5d (N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide), differ in core structure but retain critical thioacetamide linkages:
- AJ5d features a thiazolidinone core and fluorophenyl substituents, yielding 61% with a melting point unreported in the evidence . Its chloro and fluoro substituents may enhance electrophilic reactivity compared to the target compound’s ethyl and morpholine groups.
- Triazole derivatives (e.g., compounds 7–9 in ) exhibit tautomerism between thiol and thione forms, confirmed by IR absence of S-H (~2500–2600 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹) . This contrasts with the static thioacetamide group in the target compound.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(4-ethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, and how can yields be optimized?
- Methodology :
- Multi-step synthesis : Begin with cyclization of a hexahydroquinazolinone precursor, followed by introduction of the morpholinopropyl group via nucleophilic substitution. The thioacetamide linkage is formed using a sulfide coupling agent (e.g., Lawesson’s reagent) under inert conditions .
- Optimization : Control reaction temperature (40–60°C for cyclization), solvent polarity (e.g., DMF for amide bond formation), and stoichiometry of reagents (1.2–1.5 equivalents for substitution reactions). Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove byproducts .
- Key Challenges : Competing side reactions during sulfide bond formation; use TLC or HPLC to monitor progress .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the hexahydroquinazolinone core (δ 4.0–5.0 ppm for NH protons) and morpholine integration (δ 3.5–3.7 ppm for CH₂-N) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- HPLC Purity : Use reverse-phase C18 columns (≥95% purity threshold) with UV detection at 254 nm .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Screening Strategies :
- Enzymatic Assays : Test inhibition of kinases (e.g., EGFR, VEGFR) at 10 µM concentration, using ATP-competitive ELISA protocols .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
- Solubility Assessment : Measure in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .
Advanced Research Questions
Q. What mechanistic approaches can elucidate its mode of action in kinase inhibition?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17). Prioritize hydrogen bonding with quinazolinone carbonyl and hydrophobic contacts with the morpholine ring .
- Kinase Selectivity Panels : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular Pathway Analysis : Perform Western blotting for phosphorylated downstream targets (e.g., ERK, AKT) in treated vs. control cells .
Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?
- SAR Design :
- Substituent Variation : Modify the 4-ethylphenyl group to electron-withdrawing (e.g., -NO₂) or bulky (e.g., -CF₃) groups to assess steric and electronic effects on binding .
- Morpholine Replacement : Test piperazine or thiomorpholine analogs to alter solubility and hydrogen-bonding capacity .
- Data Interpretation :
- Activity Cliffs : A 10-fold potency drop with -OCH₃ substitution suggests critical hydrophobic interactions at the phenyl ring .
Q. How should researchers address contradictions in biological data across studies?
- Case Example : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 15 µM for EGFR inhibition) may arise from:
- Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) or incubation time .
- Compound Purity : Impurities >5% (e.g., unreacted intermediates) can skew results; re-purify via preparative HPLC .
- Resolution : Validate findings across 2–3 independent labs using standardized protocols (e.g., NIH Assay Guidance Manual) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
